1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
1-(Cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that features a benzimidazole core with a cyclopropylmethyl group attached to the nitrogen atom and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with cyclopropylmethyl ketone, followed by formylation at the 2-position using Vilsmeier-Haack reaction conditions . Another method involves the condensation of 1-cyclopropylmethyl-1H-benzo[d]imidazole with formylating agents such as DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 1-(Cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 1-(Cyclopropylmethyl)-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(Cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of protein tyrosine phosphatases.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, as a protein tyrosine phosphatase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby modulating cellular signaling pathways . The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-carbaldehyde: Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially less selective in its interactions.
1-(Cyclopropylmethyl)-1H-imidazole-2-carbaldehyde: Similar structure but without the benzo fusion, which may affect its electronic properties and reactivity.
Uniqueness
1-(Cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the combination of the benzimidazole core and the cyclopropylmethyl group, which imparts specific steric and electronic characteristics. These features can enhance its selectivity and potency as an enzyme inhibitor and its potential as a building block for complex molecular architectures .
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)benzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c15-8-12-13-10-3-1-2-4-11(10)14(12)7-9-5-6-9/h1-4,8-9H,5-7H2 |
InChI Key |
YEKZHGAHYQVPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3N=C2C=O |
Origin of Product |
United States |
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